molecular formula C10H17ClN4 B2722279 N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride CAS No. 1420867-82-8

N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride

Cat. No.: B2722279
CAS No.: 1420867-82-8
M. Wt: 228.72
InChI Key: WKGRFHLJNIEVKL-UHFFFAOYSA-N
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Description

N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride is a heterocyclic compound featuring a pyridine core substituted with amino groups at positions 2 and 3, and a piperidin-4-yl group at the N2 position. For instance, N3-(piperidin-4-yl)pyridine-2,3-diamine dihydrochloride (CAS 1373116-08-5) has a molecular formula of C₁₀H₁₇ClN₄ and a molar mass of 228.72 g/mol . The substitution pattern (N2 vs.

Properties

IUPAC Name

2-N-piperidin-4-ylpyridine-2,3-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.ClH/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7,11H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGRFHLJNIEVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=C(C=CC=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride typically involves the conjugate addition of an enamine to an alkynone followed by a thermal cyclodehydration . This method is based on the Bohlmann-Rahtz reaction, which is a well-known procedure for synthesizing pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.

Scientific Research Applications

Medicinal Chemistry

N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride has emerged as a valuable scaffold in the development of novel therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases.

Anticancer Activity

Recent studies have highlighted the compound's potential as an inhibitor of CDC42, a protein implicated in cancer cell proliferation. In vitro assays demonstrated that derivatives of this compound exhibit significant antiproliferative effects on cancer cell lines, indicating its promise in cancer therapeutics .

Biological Research

Beyond its medicinal applications, this compound is utilized in biological research to understand cellular mechanisms and disease pathways.

Inhibition Studies

Research has shown that this compound can modulate inflammatory responses by inhibiting pyroptosis, a form of programmed cell death associated with inflammatory diseases. Preliminary pharmacological screenings indicated a reduction in IL-1β release, suggesting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR) Studies

SAR studies involving this compound have provided insights into how structural modifications can influence biological activity. For instance, variations in substituents on the piperidine ring were shown to affect potency and selectivity against target proteins .

Synthesis and Chemical Applications

This compound serves as a versatile building block in organic synthesis.

Synthesis Techniques

The synthesis typically involves methods such as conjugate addition followed by thermal cyclodehydration, allowing for efficient production of the compound under mild conditions. Recent advancements include metal-catalyzed hydrogenation techniques that improve yields and selectivity for piperidine derivatives .

Industrial Applications

In industry, this compound is being explored for its utility in developing new materials and chemical processes. Its unique chemical properties make it suitable for applications in polymer science and material engineering .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryPotential anticancer agent; inhibits CDC42 ,
Biological ResearchModulates inflammatory responses; reduces IL-1β release ,
SynthesisEfficient synthesis methods developed; versatile building block,
Industrial ApplicationsExplored for new materials and chemical processes,

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. Results indicated that modifications to the piperidine moiety enhanced antiproliferative activity significantly compared to unmodified compounds .

Case Study 2: Anti-inflammatory Effects

In vitro tests demonstrated that derivatives of this compound effectively inhibited pyroptosis in macrophages, reducing inflammatory cytokine release. These findings suggest its potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to inhibit certain enzymes and proteins, thereby exerting its biological effects . For example, it may inhibit tubulin polymerization, which is crucial for cell division and proliferation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in the substituents attached to the pyridine ring or the amine groups. Key examples include:

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Key Features
N2-(Piperidin-4-yl)pyridine-2,3-diamine HCl Piperidin-4-yl (N2) C₁₀H₁₆ClN₅* ~228.7 (estimated) Enhanced lipophilicity from piperidine
N2-(2-Methoxyethyl)pyridine-2,3-diamine 2-Methoxyethyl (N2) C₈H₁₄N₄O 182.23 Increased solubility in polar solvents
N2-(3-Fluorophenyl)pyridine-2,3-diamine diHCl 3-Fluorophenyl (N2) C₁₁H₁₂Cl₂FN₄ 289.15 Aromatic ring enhances π-π interactions
N3-(Piperidin-4-yl)pyridine-2,3-diamine diHCl Piperidin-4-yl (N3) C₁₀H₁₇ClN₄ 228.72 Altered binding affinity vs. N2 isomer
N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide Pivalamide, chloro, hydroxyl C₁₀H₁₃ClN₂O₂ 228.68 Steric hindrance from pivaloyl group

*Estimated based on analog data.

Key Observations:
  • Piperidine vs.
  • Positional Isomerism : The N2 vs. N3 substitution (e.g., in piperidine analogs) may alter hydrogen-bonding patterns and receptor interactions, though direct comparative studies are lacking in the evidence.
  • Pharmacological Relevance : Fluorophenyl-substituted analogs (e.g., N2-(3-fluorophenyl)) are often explored in kinase inhibitor development due to enhanced target binding via halogen bonds .

Physico-Chemical Properties

  • Solubility : Piperidine derivatives are typically less water-soluble than analogs with polar groups (e.g., 2-methoxyethyl). For example, N2-(2-Methoxyethyl)pyridine-2,3-diamine is synthesized in dioxane and purified via crystallization, suggesting moderate polarity .
  • Stability : Hydrochloride salts (e.g., dihydrochloride forms in ) improve stability and crystallinity, critical for pharmaceutical formulation.

Biological Activity

N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine moiety attached to a pyridine ring with two amine groups at the 2 and 3 positions. This structure contributes to its biological activity and makes it a valuable scaffold for drug development. The compound is typically encountered as a hydrochloride salt, enhancing its solubility and stability in biological environments.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and proteins, influencing critical cellular pathways. For instance, research indicates that this compound can act as an inhibitor of CDC42 GTPases, which are implicated in tumor growth and metastasis . The inhibition of CDC42 can disrupt signaling pathways essential for cancer cell proliferation.

Antiproliferative Effects

This compound has demonstrated antiproliferative activity against various cancer cell lines. In vitro studies have shown that it effectively reduces cell viability in multiple tumor types, indicating its potential as an anticancer agent. For example, derivatives of this compound exhibited IC50 values in the low micromolar range against cancer cell lines such as PC-3 (prostate cancer) and A-549 (lung cancer) .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes adds to its therapeutic profile. For instance, similar piperidine derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes can enhance cholinergic signaling, potentially improving cognitive function.

Research Findings and Case Studies

Several studies have explored the pharmacological potential of this compound:

  • CDC42 Inhibition : A study highlighted the effectiveness of this compound in inhibiting CDC42 GTPases, showing significant antiproliferative effects across various cancer cell lines. The research emphasized the structural modifications that enhance potency against these targets .
  • Synthesis and Evaluation : Research focusing on the synthesis of piperidine derivatives has shown that modifications in the substituents on the pyridine ring can significantly influence biological activity. For instance, specific substitutions improved enzyme inhibition rates and antiproliferative effects .
  • Comparative Studies : In comparative studies with other piperidine derivatives, this compound exhibited competitive potency against established anticancer agents, suggesting its viability as a lead compound for further development .

Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeReduces cell viability in cancer cell lines
Enzyme InhibitionInhibits AChE and BuChE; potential for Alzheimer's
CDC42 InhibitionDisrupts signaling pathways critical for tumor growth

Q & A

Q. What are the recommended synthetic routes for N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves reductive amination of pyridine-2,3-diamine precursors with piperidine derivatives. For example, NaBH4 reduction in methanol/water under nitrogen can yield intermediates, followed by HCl salt formation (e.g., 94% yield achieved in analogous pyridine-diamine syntheses) . Optimization includes:
  • pH control : Maintain alkaline conditions (e.g., K2CO3) to stabilize intermediates.
  • Temperature : Room temperature for 12 hours ensures complete reduction without side reactions.
  • Purification : Use silica gel chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product.
    Table : Key Reaction Parameters
ParameterOptimal Condition
Reducing AgentNaBH4
SolventMethanol/Water (4:1)
Reaction Time12 hours
Yield89–94% (analogous)

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR (e.g., δ 7.2–8.1 ppm for pyridine protons; δ 40–60 ppm for piperidine carbons) confirms regiochemistry and purity .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ calculated for C10H16ClN4: 243.1024; observed: 243.1026) .
  • X-ray Crystallography : Use SHELXL for structure refinement (e.g., bond angles, torsional strain analysis). SHELX programs are robust for small-molecule resolution and twinned data .

Q. How should researchers handle stability and storage to prevent decomposition?

  • Methodological Answer :
  • Storage : Store at –20°C in anhydrous, inert conditions (argon/vacuum-sealed vials) to avoid hygroscopic degradation .
  • Decomposition Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track impurity profiles .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic environments to prevent piperidine ring modification .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking results and experimental binding assays for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities.
  • Force Field Adjustments : Use AMBER or CHARMM parameters tailored for piperidine-pyridine systems to improve docking accuracy .
  • Crystallographic Validation : Resolve co-crystal structures (if feasible) using SHELXD for phase determination .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in kinase inhibition?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., halogenation at pyridine C4, piperidine N-alkylation) and assay against kinase panels (e.g., EGFR, CDK2) .
  • Computational Modeling : Perform QSAR studies using Gaussian09 to correlate electronic properties (HOMO/LUMO) with IC50 values.
  • Biological Assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) to quantify inhibition .

Q. What are the best practices for toxicological profiling in early-stage drug discovery?

  • Methodological Answer :
  • In Vitro Toxicity : Conduct MTT assays on HEK293 or HepG2 cells to assess cytotoxicity (IC50 > 10 µM desirable) .
  • Genotoxicity Screening : Use Ames tests (TA98/TA100 strains) to detect mutagenic potential .
  • In Vivo Acute Toxicity : Administer escalating doses (10–100 mg/kg) in rodent models, monitoring organ histopathology and serum biomarkers (ALT/AST) .

Data Contradiction Analysis

Q. How to address discrepancies between NMR and X-ray diffraction data for structural assignments?

  • Methodological Answer :
  • Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use variable-temperature NMR to detect rotational barriers (e.g., piperidine ring puckering) .
  • Crystallographic Refinement : Apply SHELXL’s TWIN/BASF commands to correct for twinning artifacts in X-ray data .
  • DFT Calculations : Compare experimental NMR shifts with DFT-predicted values (B3LYP/6-311+G(d,p)) to validate tautomeric forms .

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